1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene bridge. The compound is distinguished by ethyl and methyl substituents at specific positions: the first pyrazole ring (1-ethyl-4-methyl) and the second pyrazole ring (1-ethyl-4-amine) (). This structure places it within a broader class of pyrazole-based amines, which are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or anti-inflammatory agents ().
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
XMOBRQGLWKAAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while reduction may lead to the formation of reduced pyrazole compounds .
Scientific Research Applications
The compound features a pyrazole core, which is known for its versatile reactivity and biological activity. The presence of ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit key enzymes involved in cancer progression, making them potential candidates for drug development . The specific compound discussed here has been evaluated for its ability to induce apoptosis in cancer cells, with preliminary results suggesting promising activity.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable for further investigation as therapeutic agents against resistant strains of bacteria and fungi .
Pesticidal Activity
The unique structure of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine may allow it to function as a pesticide. Research into similar pyrazole compounds has revealed their efficacy in controlling pests and diseases in crops. Field studies are needed to evaluate the effectiveness of this specific compound in agricultural settings.
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The compound's reactivity can be exploited in the synthesis of novel polymers that exhibit improved performance characteristics for industrial applications .
Study 1: Anticancer Activity
In a recent study published in Molecules, researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against colorectal cancer cell lines. The results indicated that certain derivatives exhibited higher potency than standard chemotherapeutic agents, suggesting a potential pathway for developing new cancer therapies based on the pyrazole structure .
Study 2: Agricultural Efficacy
A study focusing on the pesticidal properties of pyrazole derivatives demonstrated significant insecticidal activity against common agricultural pests. The findings suggest that modifications to the pyrazole structure could enhance efficacy while reducing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole Core: Both rings retain the aromatic pyrazole backbone, known for hydrogen-bonding capabilities and metabolic stability ().
- Substituents : Ethyl groups at the 1-position of each pyrazole enhance lipophilicity, while the 4-methyl group on the first pyrazole and the 4-amine group on the second influence electronic properties and intermolecular interactions ().
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to pyrazole derivatives with variations in substituents, linker groups, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Derivatives with trifluoromethyl (CF₃) or nitro groups (e.g., ) exhibit stronger binding to hydrophobic enzyme pockets due to enhanced dipole interactions. However, these groups may reduce metabolic stability ().
- Electron-Donating Groups (EDGs) : Ethyl and methyl groups (as in the target compound) improve lipophilicity and membrane permeability but may lower binding affinity compared to aryl substituents like p-tolyl ().
- Positional Isomerism : Replacing the 4-methyl group in the target compound with a 3-methyl group (e.g., , Table 3) reduces TNF-α inhibitory activity by 70%, highlighting the importance of substituent placement ().
Docking Studies and Kinase Inhibition
A structurally related compound, 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine, achieved a docking score of -7.0 kcal/mol against SARS-CoV-2 targets (), implying similar derivatives could have antiviral applications.
Anti-Inflammatory Activity
Pyrazole analogs with p-tolyl groups () show potent TNF-α inhibition (IC₅₀ < 1 µM). While the target compound lacks this group, its ethyl/methyl configuration may favor alternative pathways, such as COX-2 inhibition, though experimental validation is needed.
Biological Activity
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1856052-16-8) is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Molecular Formula: C13H22ClN5
Molecular Weight: 283.8 g/mol
CAS Number: 1856052-16-8
Anticancer Activity
Recent studies have indicated that compounds with a pyrazole scaffold exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Significant antiproliferation |
| HepG2 (Liver) | 12.50 | Moderate cytotoxicity |
| NCI-H460 (Lung) | 0.95 | Induces autophagy |
| A549 (Lung) | 26 | Growth inhibition |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various pathogens. In vitro studies have demonstrated effectiveness against:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal activity |
| Escherichia coli | 0.25 | Bactericidal activity |
These results indicate significant antimicrobial properties, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:
- Substituents at N1 Position : Variations at this position have shown to impact the compound's antiproliferative activity significantly.
- Alkyl and Aryl Groups : The introduction of different alkyl and aryl groups can lead to varied biological profiles, with some modifications enhancing anticancer properties while others may reduce efficacy .
Study on Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results highlighted that compounds similar to 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine exhibited promising results against breast and liver cancers, indicating a need for further exploration in vivo .
Study on Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of pyrazole derivatives, including the compound . The study reported significant inhibition of biofilm formation in Staphylococcus aureus, emphasizing the compound's potential as an antimicrobial agent .
Q & A
Q. Methodological Insight :
- Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide precursors into oxadiazole or pyrazole intermediates .
- Functionalization : Introduce ethyl and methyl groups via nucleophilic substitution or alkylation reactions.
Table 1 : Representative Reaction Yields from Analogous Syntheses
| Intermediate Step | Yield (%) | Reference |
|---|---|---|
| Pyrazole-4-carbonyl chloride | 75–82 | |
| α,β-Unsaturated ketone formation | 68–85 |
Which spectroscopic and analytical methods are most effective for structural characterization of this compound?
Basic Research Focus
Key techniques include:
Q. Methodological Insight :
- Purity Verification : Use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N percentages) .
How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
Advanced Research Focus
Critical Factors :
- Temperature Control : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade sensitive intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for acylation steps to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Case Study :
- POCl₃-Mediated Cyclization : Yield increased from 68% to 82% by optimizing stoichiometry (1:1.2 molar ratio of hydrazide to POCl₃) .
How should contradictory biological activity data be analyzed across different assays?
Advanced Research Focus
Root Causes of Discrepancies :
Q. Mitigation Strategies :
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., antibacterial vs. cytotoxicity screens) .
- Metabolite Profiling : Use LC-MS to identify degradation products that alter activity .
Table 2 : Example Antibacterial Activity of Pyrazole Derivatives
| Derivative Substituent | MIC (μg/mL) | Assay Type | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 12.5 | S. aureus | |
| 4-Methoxyphenyl | 25.0 | E. coli |
What computational approaches are recommended for predicting novel reactivity or designing derivatives?
Advanced Research Focus
Tools and Workflows :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., cyclization energetics) .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
- SAR Modeling : Combine docking studies (e.g., AutoDock Vina) with synthetic feasibility filters to prioritize derivatives .
Q. Case Study :
- Reaction Path Search : ICReDD’s computational pipeline reduced reaction optimization time by 40% for analogous pyrazole syntheses .
How can researchers design derivatives for structure-activity relationship (SAR) studies?
Advanced Research Focus
Strategies :
- Core Modifications : Vary substituents at the pyrazole N1 and C4 positions (e.g., ethyl to benzyl groups) .
- Bioisosteric Replacement : Substitute the 4-methyl group with trifluoromethyl or methoxy groups to modulate lipophilicity .
Table 3 : Impact of Substituents on Physicochemical Properties
| Substituent | LogP | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Methyl | 2.1 | 0.8 | |
| 4-Trifluoromethyl | 3.0 | 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
